molecular formula C16H13Br2N5O B2805347 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 902558-11-6

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2805347
CAS No.: 902558-11-6
M. Wt: 451.122
InChI Key: VFGFWEFFVPGBCE-UHFFFAOYSA-N
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Description

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole derivative characterized by:

  • A 5-amino group on the triazole ring.
  • A carboxamide moiety at position 4, substituted with a 4-bromophenyl group.
  • A benzyl group at position 1, substituted with a 3-bromophenyl moiety.

The synthesis likely follows established routes for triazole carboxamides, involving cycloaddition for triazole formation and subsequent coupling with substituted amines .

Properties

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGFWEFFVPGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in its binding affinity and specificity, while the bromophenyl groups enhance its lipophilicity and cellular uptake .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Compound ID R1 (N-Substituent) R2 (Benzyl Group) Molecular Weight Key Features
Target Compound 4-Bromophenyl 3-Bromophenylmethyl 465.2 Dual bromine substitution
4-Bromo-3-methylphenyl 4-Chlorophenylmethyl 433.7 Bromine + methyl/chlorine
4-Methylbenzyl 3-Trifluoromethylbenzyl 389.4 Trifluoromethyl group
2,5-Dichlorophenyl 4-Methylphenyl 388.6 Dichloro substitution
3-Methylphenyl 4-Fluorobenzyl 369.3 Fluorine substitution
4-Methoxyphenyl 4-Methoxyphenyl 377.4 Dual methoxy groups
Key Observations:
  • Halogen Substitution : Bromine (target compound) increases molecular weight and lipophilicity compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce solubility .
  • Positional Effects : Para-substituted bromine (target) vs. meta-substituted () alters steric and electronic interactions with biological targets.

Physicochemical Properties

Predicted properties based on substituents:

Compound logP (Estimated) PSA (Ų) Solubility (mg/mL)
Target Compound ~3.5 90 <0.1
~3.0 85 0.2–0.5
~3.2 95 <0.1
~2.8 80 0.5–1.0

Notes:

  • Polar surface area (PSA) >80 Ų indicates moderate blood-brain barrier permeability .

Biological Activity

5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies and findings.

The molecular formula of the compound is C17H16BrN5OC_{17}H_{16}BrN_5O with a molecular weight of approximately 386.25 g/mol. The structure includes a triazole ring which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC17H16BrN5O
Molecular Weight386.25 g/mol
InChIInChI=1S/C17H16BrN5O/c1-11-3-2-4-12(9-11)10-23...

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne derivatives under controlled conditions to yield the triazole structure. Recent advancements in synthetic methodologies have improved yields and purity.

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Notably, it exhibits cytotoxic effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Studies indicate that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Case Study:
In a study evaluating the effects on MDA-MB-231 cells:

  • Concentration: 10 μM
  • Effect: Induced morphological changes and increased caspase-3 activity by 1.33–1.57 times.
    This suggests a mechanism involving apoptosis induction through caspase activation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and shows significant inhibitory effects on plant pathogens such as Fusarium and Colletotrichum species.

In Vitro Results:
Inhibition was assessed using mycelium growth rate tests, revealing effective concentrations that inhibit fungal growth significantly compared to control groups .

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of bromine substituents may enhance lipophilicity and binding affinity to target proteins.

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